molecular formula C11H10N2S B1499176 2-Benzothiazol-2-yl-2-methylpropionitrile CAS No. 66277-05-2

2-Benzothiazol-2-yl-2-methylpropionitrile

Cat. No. B1499176
CAS RN: 66277-05-2
M. Wt: 202.28 g/mol
InChI Key: SWNMCRPDVLARDN-UHFFFAOYSA-N
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Description

2-Benzothiazol-2-yl-2-methylpropionitrile is a chemical compound with the molecular formula C11H10N2S . It has an average mass of 202.275 Da and a monoisotopic mass of 202.056473 Da .


Synthesis Analysis

The synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile and its derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-Benzothiazol-2-yl-2-methylpropionitrile consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Environmental Impact and Degradation

Benzothiazole compounds, including derivatives like 2-Benzothiazol-2-yl-2-methylpropionitrile, have been studied for their environmental impact, especially in industrial wastewater contexts. A study highlighted their presence as degradation products of fungicides in tannery wastewater, underscoring concerns about their limited biodegradability and potential aquatic toxicity. This has implications for environmental pollution and ecological harm (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995).

Antitumor Applications

A significant area of research for benzothiazole derivatives is their application in antitumor therapy. Several studies have focused on the development of benzothiazole-based compounds as antitumor agents, revealing mechanisms like selective uptake into tumor cells, induction of cytochrome P450 enzymes, and formation of DNA adducts leading to cell death. This research has identified specific benzothiazole derivatives as potential clinical candidates for cancer treatment (Bradshaw & Westwell, 2004), (Bradshaw et al., 2002).

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives are crucial for exploring their potential in various applications. Studies have been conducted on the synthesis of different benzothiazole-imino-benzoic acid ligands and their metal complexes, revealing antimicrobial activities against various bacterial strains. This highlights the versatility of benzothiazole compounds in creating new pharmacologically active agents (Mishra et al., 2019).

Antimicrobial and Antiparasitic Properties

Benzothiazole derivatives have demonstrated significant antimicrobial and antiparasitic properties. Studies have shown that certain benzothiazole compounds possess antiproliferative activity against parasites like Leishmania infantum and Trichomonas vaginalis, indicating their potential as antiparasitic agents (Delmas et al., 2002).

Biological Evaluation for Chemotherapeutics

Research on benzothiazole-based compounds extends to their potential as chemotherapeutics. These compounds, often synthesized with various substituents, have been evaluated for their biological activities, including anticancer properties. The range of pharmacological activities suggests a promising future for benzothiazole derivatives in drug discovery (Elgemeie, Azzam, & Osman, 2020).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNMCRPDVLARDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653010
Record name 2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile

CAS RN

66277-05-2
Record name 2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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